二甲基 1-(4-乙氧基苯基)-1H-1,2,3-三唑-4,5-二羧酸二酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

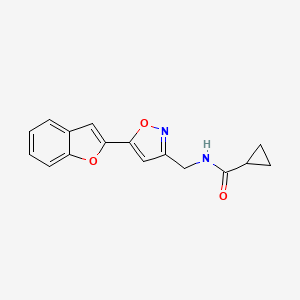

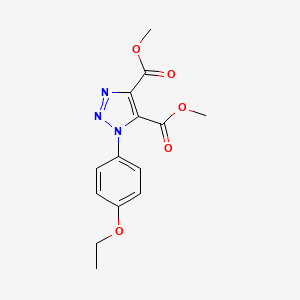

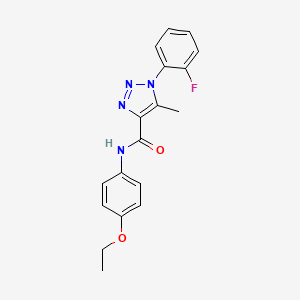

The compound of interest, dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its utility in various chemical reactions and potential applications in pharmaceuticals due to their diverse biological activities.

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives typically involves the use of "click chemistry," which is a term used to describe a variety of efficient and reliable chemical reactions. One such method is the azide-alkyne cycloaddition, which is not directly mentioned in the provided papers but is a well-known route for triazole synthesis. However, the papers do describe alternative methods for synthesizing triazole derivatives. For instance, Paper details a base-mediated reaction involving the treatment of ethyl diazoacetate with aryl imines to yield fully substituted 1,2,3-triazoles. This method demonstrates the versatility in synthesizing triazole derivatives by varying the substituents on the phenyl imines and the diazo compound.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques, as mentioned in the papers. For example, Paper and discuss the use of NMR, UV-Visible, FT-IR, and Mass spectroscopy to characterize the synthesized compounds. Quantum chemical calculations, such as density functional theory (DFT), are also employed to evaluate the molecular structure and properties of these compounds. These studies provide insights into the electronic transitions, vibrational frequencies, and molecular interactions within the compounds.

Chemical Reactions Analysis

The reactivity of triazole derivatives can be influenced by the presence of functional groups that can undergo further chemical transformations. Paper mentions that the 4-carboxy group on the synthesized triazole can be easily transformed into other functional groups, which opens up possibilities for a wide range of chemical reactions. Additionally, the papers discuss the use of computational methods to analyze the reactivity of the molecules, such as natural bond orbital (NBO) analysis and Fukui function calculations, which help identify reactive sites within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are crucial for their potential applications. The papers describe the use of experimental and theoretical methods to determine properties such as thermodynamic parameters, binding energies, and acidity strengths . These properties are important for understanding the stability and reactivity of the compounds. For example, the acidity strength of some triazole derivatives is determined through potentiometric titration in various solvents, which is essential for their potential use as pH-sensitive probes or catalysts .

科学研究应用

1. 含杂环化合物合成和生物活性

Dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate,作为三唑家族的一部分,在含杂环化合物合成中发挥着重要作用。三唑以其多样的生物活性而闻名。它们作为核心分子用于制造各种药物。研究表明,包括衍生物在内的1,2,3-三唑在合成具有抗炎、抗微生物、抗肿瘤和抗病毒性质以及对几种被忽视疾病的活性化合物中起着至关重要的作用。广泛的生物活性和对三唑衍生物持续的兴趣突显了它们在制药化学和药物发现中的重要性(Ferreira et al., 2013)。

2. 合成途径和点击化学

1,2,3-三唑的合成,包括Dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate,涉及点击化学,特别是Huisgen 1,3-双极氮化物-炔烃环加成。这一过程是点击化学的基石,提供高选择性、广泛范围、快速反应速率和高产率。点击化学原理对于从简单分子构建复杂分子至关重要,而1,2,3-三唑由于其显著的生物活性一直处于这项研究的中心(Kaushik et al., 2019)。

3. 物理化学和热性质

研究还探讨了三唑的物理、光谱和热性质,包括Dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate等化合物。研究已经探索了晶体结构、熔点和热分解等特性,有助于更深入地了解这些化合物在各种条件下的物理行为和稳定性(Trivedi et al., 2015)。

4. 环保合成方法

1,2,3-三唑的合成,如Dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate,已经在环保方法方面取得了进展。研究人员专注于开发使用新型和易于回收的催化剂的环保程序,提供了诸如更短的反应时间、更容易的工作步骤和更高的产率等优势。这些方法不仅可以应用于制药行业,还可以应用于其他领域,强调了可持续化学实践的重要性(de Souza et al., 2019)。

5. 在材料科学和防腐蚀中的应用

包括Dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate在内的三唑衍生物在材料科学中具有应用,特别是在金属表面的防腐蚀中。它们在酸性条件下的稳定性以及形成稳定、无毒和环保产品的能力使它们适用于防腐蚀剂,展示了在各种酸性介质中的有效性(Hrimla et al., 2021)。

作用机制

Target of Action

Many compounds that contain an indole nucleus, a structure similar to the 1H-1,2,3-triazole in the compound , have been found to bind with high affinity to multiple receptors, making them biologically active .

Mode of Action

The interaction of these compounds with their targets can lead to a variety of changes, depending on the specific compound and target. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The affected pathways and their downstream effects would depend on the specific targets of the compound. For example, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is an example of an indole derivative that affects a specific biochemical pathway .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some indole derivatives have been found to inhibit the growth of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For example, the gut microbiota plays an important role in the metabolism of many drugs, influencing their efficacy .

未来方向

属性

IUPAC Name |

dimethyl 1-(4-ethoxyphenyl)triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-4-22-10-7-5-9(6-8-10)17-12(14(19)21-3)11(15-16-17)13(18)20-2/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGKUMVVJNVQEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine](/img/structure/B2500463.png)

![2-(thiophen-2-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2500471.png)

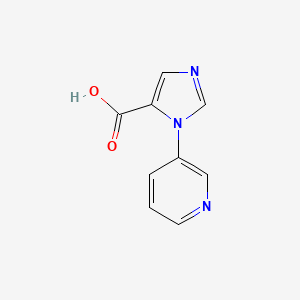

![6-Chloro-N-[[1-[(1-cyanocyclopropyl)methyl]triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2500476.png)